N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O5/c16-11-2-1-10(7-12(11)17)19-14(22)13(21)18-8-15(24-6-4-20)3-5-23-9-15/h1-2,7,20H,3-6,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMOXDGORYZDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, with the CAS number 2309746-39-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.315 g/mol. The compound features a difluorophenyl group and a tetrahydrofuran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2309746-39-0 |
| Molecular Formula | C15H18F2N2O5 |
| Molecular Weight | 344.315 g/mol |
| IUPAC Name | N'-(3,4-difluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxalamide linkage and the introduction of the difluorophenyl and tetrahydrofuran groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as coupling reactions and protecting group strategies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For example, research has shown that oxalamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The biological activity is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : These compounds may act as inhibitors of specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : They can trigger apoptotic pathways through the activation of caspases.
- Cell Cycle Arrest : Some studies suggest that they can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
Case Studies
- Study on Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with oxalamide derivatives led to a significant decrease in cell viability compared to untreated controls .
- Animal Models : In vivo studies using xenograft models showed that administering similar compounds resulted in reduced tumor size and improved survival rates in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
